molecular formula C14H11BrO3 B1380475 4-(Benzyloxy)-6-bromo-1,3-benzodioxole CAS No. 852123-08-1

4-(Benzyloxy)-6-bromo-1,3-benzodioxole

Cat. No. B1380475
CAS RN: 852123-08-1
M. Wt: 307.14 g/mol
InChI Key: WRTBUBAFIOQKGH-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can involve multiple steps, each with specific reactants and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo .

Scientific Research Applications

Chemical Synthesis and Reactivity

Studies on 1,3-benzodioxole derivatives, such as the work by Gorecka, Leroux, and Schlosser (2004), demonstrate the compound's utility in chemical synthesis. They explored bromine migration in lithiated benzodioxoles, providing a method for structural elaboration of these compounds. This research highlights the potential for manipulating the chemical structure of benzodioxole derivatives for various synthetic applications (Gorecka, Leroux, & Schlosser, 2004).

Photoinitiator for Polymerization

Another interesting application is the use of naphthodioxinone-1,3-benzodioxole derivatives as photoinitiators in free radical polymerization, as investigated by Kumbaraci, Aydoğan, Talinli, and Yagcı (2012). These compounds release active species upon irradiation that initiates polymerization, showcasing the potential of benzodioxole derivatives in materials science (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).

Antitumor Activity

Research by Jurd, Narayanan, and Paull (1987) on the antitumor activity of 6-benzyl-1,3-benzodioxole derivatives against various murine models suggests potential therapeutic applications. These compounds were shown to be as effective as podophyllotoxin, a known antitumor agent, indicating the promise of benzodioxole derivatives in cancer treatment (Jurd, Narayanan, & Paull, 1987).

Glycosidase Inhibitors

Cantekin, Baran, Çalışkan, and Balcı (2009) demonstrated the synthesis of bromo-conduritol-B and bromo-conduritol-C from benzodioxole derivatives, showcasing their efficacy as glycosidase inhibitors. This suggests the potential of such compounds in developing treatments for diseases related to glycosidase activity (Cantekin, Baran, Çalışkan, & Balcı, 2009).

Antimicrobial and Antioxidant Agents

Khalil, Jaradat, Hawash, and Issa (2021) investigated benzodioxol derivatives for their antimicrobial and antioxidant properties. Their findings suggest that these compounds can be valuable in the pharmaceutical industry for developing new drug candidates with antibacterial and antioxidant activities (Khalil, Jaradat, Hawash, & Issa, 2021).

Safety and Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are a common source of this information .

properties

IUPAC Name

6-bromo-4-phenylmethoxy-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-11-6-12(14-13(7-11)17-9-18-14)16-8-10-4-2-1-3-5-10/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTBUBAFIOQKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)Br)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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